2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a 3,4-difluorobenzoyl group and an isonicotinonitrile moiety
Mechanism of Action
Target of Action
Similar compounds with piperidine derivatives have been found to exhibit affinity for serotonergic and dopaminergic receptors . They are also known to inhibit the enzyme acetylcholinesterase (AChE), which is used for the treatment of Alzheimer’s disease .
Mode of Action
Similar compounds with piperidine derivatives have been found to interact with their targets, such as serotonergic and dopaminergic receptors, and inhibit the enzyme acetylcholinesterase (ache) .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways related to serotonergic and dopaminergic neurotransmission, as well as the enzymatic activity of acetylcholinesterase .
Pharmacokinetics
Similar compounds have been found to have pharmacokinetic differences, which could be due to factors such as toxicity, resistance to existing drugs by altering the gene sequence .
Result of Action
Similar compounds have been found to exhibit various pharmacological activities, such as analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the 3,4-Difluorobenzoyl Group: The 3,4-difluorobenzoyl group is introduced via an acylation reaction using 3,4-difluorobenzoyl chloride and a suitable base.
Attachment of the Isonicotinonitrile Moiety: The final step involves the nucleophilic substitution reaction where the isonicotinonitrile group is attached to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the isonicotinonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: Similar in structure but differs in the position of the fluorobenzoyl group.
2-{[1-(3,4-Difluorobenzoyl)piperidin-4-yl]oxy}pyridine: Contains a pyridine ring instead of an isonicotinonitrile moiety.
Uniqueness
2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-15-4-3-13(9-16(15)20)18(24)23-7-1-2-14(11-23)25-17-8-12(10-21)5-6-22-17/h3-6,8-9,14H,1-2,7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWNXSUPTZHAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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